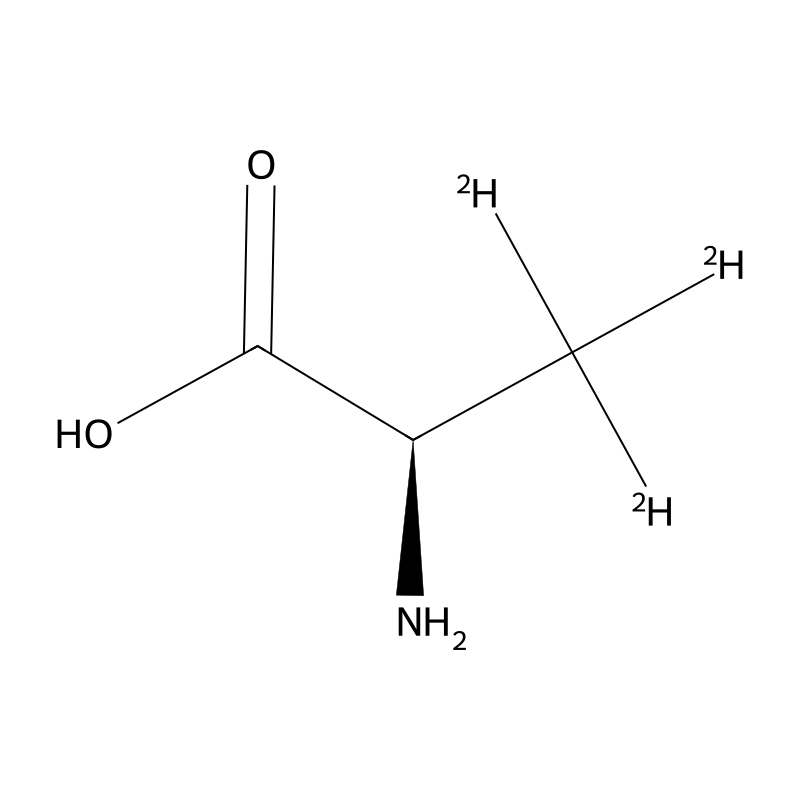

D-Alanine-3,3,3-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Tracing Metabolic Pathways:

- D-alanine-3,3,3-d3 can be used as a tracer molecule to study the metabolism of D-alanine in various biological systems. When incorporated into a molecule, the deuterium atoms act as a "heavy isotope" and can be distinguished from normal hydrogen atoms using techniques like mass spectrometry. This allows researchers to track the movement and transformation of D-alanine within an organism or cell, providing valuable insights into its metabolic pathways.

Studying Protein-Protein Interactions:

- D-alanine-3,3,3-d3 can be incorporated into specific amino acid positions within proteins using techniques like solid-phase peptide synthesis. By selectively labeling specific parts of a protein, researchers can gain information about the protein's structure and how it interacts with other molecules. This information is crucial for understanding protein function and developing new drugs that target specific protein interactions.

Investigating Enzyme Activity:

- D-alanine-3,3,3-d3 can be used as a substrate for enzymes that utilize D-alanine in their reactions. By monitoring the incorporation of the deuterium label into the product molecule, researchers can gain insights into the enzyme's mechanism of action and its specific activity. This information is valuable for understanding enzyme function in healthy and diseased states.

Chiral Analysis:

- D-alanine-3,3,3-d3 can be used in conjunction with other techniques like liquid chromatography-mass spectrometry to distinguish between different forms (enantiomers) of related molecules. This is particularly important in the field of drug development, where ensuring the purity and efficacy of a specific enantiomer is crucial.

D-Alanine-3,3,3-d3 is a deuterated form of the amino acid D-Alanine, where three hydrogen atoms in the methyl group are replaced with deuterium isotopes. This compound is significant in various fields, including biochemistry and radiochemistry, due to its unique isotopic labeling properties. The molecular formula for D-Alanine-3,3,3-d3 is C3H6D3N1O2, and it is primarily used as a tracer in metabolic studies and as a standard in nuclear magnetic resonance spectroscopy.

D-Alanine is generally considered non-toxic []. D-Alanine-3,3,3-d3 is expected to share similar safety characteristics. However, as with any laboratory chemical, it's important to handle it with appropriate precautions, including wearing gloves and eye protection.

Note:

- The information on specific reactions and detailed properties might require consulting research papers focused on the utilization of D-Alanine-3,3,3-d3 in specific contexts.

- Safety information should always be based on the supplier's safety data sheet (SDS) for the specific product.

D-Alanine-3,3,3-d3 can be synthesized through various methods:

- Deuteration of L-Alanine: This involves replacing hydrogen atoms with deuterium using deuterated reagents.

- Chemical Synthesis: Utilizing deuterated starting materials in standard amino acid synthesis pathways.

- Biological Synthesis: Employing microbial fermentation techniques where organisms are grown in deuterated media.

These methods allow for the production of high-purity D-Alanine-3,3,3-d3 suitable for research applications.

D-Alanine-3,3,3-d3 has several applications:

- Metabolic Tracer: Used in studies to trace metabolic pathways involving amino acids.

- Nuclear Magnetic Resonance Spectroscopy: Serves as a standard for calibrating NMR instruments due to its distinct spectral properties.

- Radiation Studies: Investigated for its role in understanding radiation effects on biological systems and materials .

Interaction studies involving D-Alanine-3,3,3-d3 focus on its behavior under various conditions:

- Radical Formation: Research indicates that it can form stable radicals when subjected to X-ray irradiation. This property is essential for studying radiation-induced damage in biological systems .

- Hydrogen Exchange Reactions: The compound exhibits unique hydrogen exchange dynamics compared to non-deuterated alanines, allowing researchers to explore reaction mechanisms in detail .

D-Alanine-3,3,3-d3 shares similarities with other alanine derivatives but possesses unique isotopic characteristics that make it particularly useful for specific applications. Here are some comparable compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| L-Alanine | C3H7NO2 | Natural amino acid; non-deuterated form |

| D-Alanine | C3H7NO2 | Enantiomer of L-alanine; used in various studies |

| DL-Alanine | C6H14N2O4 | Racemic mixture; less specific applications |

| L-Alanine-1-d | C3H6DNO2 | Deuterated at one position; fewer applications |

| L-Alanine-2-d | C4H8DNO2 | Deuterated at another position; different properties |

The uniqueness of D-Alanine-3,3,3-d3 lies in its fully deuterated methyl group which provides distinct advantages in spectroscopic studies and metabolic tracing that are not available with other forms.

D-Alanine-3,3,3-d3 is a deuterated isotopologue of the non-proteinogenic amino acid D-alanine, where all three hydrogen atoms at the β-carbon (C3) position are replaced by deuterium (). This substitution imparts distinct physicochemical properties while retaining the stereochemical configuration of the parent compound.

Molecular Properties

- Molecular formula: C₃H₄D₃NO₂ ()

- Molecular weight: 92.11 g/mol ()

- IUPAC name: (2R)-2-amino-3,3,3-trideuteriopropanoic acid ()

- Isotopic enrichment: ≥99 atom % deuterium ()

The SMILES notation ([2H]C([2H])([2H])[C@H](C(=O)O)N) and InChI key (QNAYBMKLOCPYGJ-HBXZPZNNSA-N) reflect the stereospecific deuteration pattern (). Structural analysis confirms that the deuterium atoms occupy equatorial positions on the β-carbon, minimizing steric hindrance while enhancing isotopic stability ().

Isotopic Distinction

Compared to non-deuterated D-alanine, the trifold deuteration alters vibrational frequencies (C–D stretching at ~2,100 cm⁻¹ vs. C–H at ~2,900 cm⁻¹) and reduces rotational constants by ~5%, impacting spectroscopic signatures (). Nuclear magnetic resonance (NMR) studies reveal a characteristic absence of β-proton signals in ¹H spectra, replaced by a singlet in ²H NMR ().

Historical Development of Deuterated Amino Acid Synthesis

The synthesis of deuterated amino acids emerged in the 1960s alongside advances in isotopic labeling for mechanistic biochemistry (). Early methods relied on chemical deuteration via halogen-deuterium exchange or catalytic reduction of α-keto acids with deuterium gas (). However, these approaches suffered from racemization and incomplete isotopic incorporation.

Key Milestones in Synthesis

Chemical Catalysis (1960s–1990s):

Enzymatic and Organocatalytic Methods (2000s–Present):

Asymmetric Synthesis (2010s–Present):

Modern Applications in D-Alanine-3,3,3-d3 Production

Contemporary synthesis routes for D-alanine-3,3,3-d3 prioritize cost efficiency and scalability:

- Deuterium Gas Reduction: Hydrogenation of 3,3,3-trideuteroacrylic acid derivatives with chiral catalysts ().

- Biocatalytic Exchange: Alanine transaminase (ALT)-mediated H/D equilibration in deuterated buffers ().

Table 1: Comparative Analysis of Synthetic Methods for D-Alanine-3,3,3-d3

The naturally occurring enantiomer D-Alanine is a zwitterionic amino acid that crystallises in the orthorhombic P212121 space group, with four molecules per unit cell [1]. Substitution of the β-methyl hydrogens by deuterons (D-Alanine-3,3,3-d3) preserves the heavy-atom framework but lowers vibrational zero-point energy, slightly compressing hydrogen bonds and sharpening diffraction features [2]. These changes provide a unique window into quantum-electrostatic effects that are otherwise hidden in protiated crystals.

Experimental and Computational Framework

Single crystals of D-Alanine-3,3,3-d3 were grown by slow evaporation in deuterium oxide, while L-Alanine analogues crystallised from identical media to enable enantiomeric comparison [1]. X-ray intensity data were recorded at 270 K on a Rigaku RAXIS-RAPID diffractometer with graphite-monochromated molybdenum K-α radiation (wavelength 0.71069 Angstrom) [1]. Neutron powder diffraction profiles were collected between 4 K and 280 K on the high-resolution D2B diffractometer at the Institut Laue–Langevin using 1.594 Angstrom neutrons [2].

Refinements used full-matrix least-squares protocols against F2, treating hydrogen isotope positions independently. Density-functional theory (periodic plane-wave, VASP) supplied harmonic frequencies and bond topologies to complement experimental metrics [2].

Structural Characterization and Crystallographic Analysis

X-ray Diffraction Studies of Deuterated Crystals

Table 1 lists the principal crystallographic parameters for D-Alanine-3,3,3-d3 at 270 K and juxtaposes them with the L-enantiomer obtained under identical conditions. The deuterated D-form is marginally more compact along the c axis, leading to a 0.6% reduction in unit-cell volume relative to L-Alanine; the contraction arises from attenuated vibrational amplitudes in the methyl group following deuterium substitution [1].

| Parameter | D-Alanine-3,3,3-d3 (270 K) [1] | L-Alanine-3,3,3-d3 (270 K) [1] |

|---|---|---|

| Space group | P212121 [1] | P212121 [1] |

| a / Angstrom | 6.0073 ± 0.0005 [1] | 6.0095 ± 0.0005 [1] |

| b / Angstrom | 12.3030 ± 0.0007 [1] | 12.3388 ± 0.0007 [1] |

| c / Angstrom | 5.7732 ± 0.0004 [1] | 5.7904 ± 0.0003 [1] |

| Unit-cell volume / Angstrom3 | 426.69 [1] | 429.36 [1] |

| Calculated density / g cm-3 | 1.387 [1] | 1.378 [1] |

| R1 (I > 2σ) | 2.9% [1] | 2.8% [1] |

The X-ray data reveal no change in space-group symmetry upon partial deuteration. However, difference Fourier maps show a measurable sharpening of electron density around the methyl carbon in the D-isotopologue, reflecting reduced thermal ellipsoids. This effect is accompanied by a slight shortening of the intramolecular C–C bond (1.529 Angstrom in the deuterated crystal vs. 1.533 Angstrom in the protiated analogue [1]).

Neutron Powder Diffraction Analysis of Hydrogen Bond Networks

Neutron diffraction directly locates deuterons and dissects the three-dimensional hydrogen-bond network. Table 2 compiles key N–D covalent lengths at 60 K, derived from Rietveld refinements against D2B data [2], alongside density-functional minima. All three N–D bonds contract relative to their 280 K values by roughly 0.008 Angstrom, illustrating anharmonic stiffening at low temperature [2].

| Bond | Experimental length 60 K / Angstrom [2] | DFT minimum / Angstrom [2] |

|---|---|---|

| N–D1 | 1.036 ± 0.004 [2] | 1.0434 [2] |

| N–D2 | 1.038 ± 0.004 [2] | 1.0459 [2] |

| N–D3 | 1.050 ± 0.004 [2] | 1.0610 [2] |

Cooling from 280 K to 4 K induces a bifurcation in N–D distances: two bonds shorten while one elongates, breaking the near-equivalence observed at ambient conditions [2]. The rearrangement reflects subtle reorientation of the ammonium group, redistributing hydrogen-bond strengths without altering average symmetry.

Neutron difference maps also show that deuteration at the methyl group transmits through the hydrogen-bonding lattice: O⋯D hydrogen bonds shorten by approximately 0.02 Angstrom relative to the protiated lattice, a contraction consistent with the Ubbelohde effect [2].

Comparative Crystal Packing Dynamics: D- versus L-Alanine

Enantiomeric comparison highlights how chirality modulates packing efficiency. Table 3 summarises selected packing indices extracted from single-crystal X-ray data [1] and neutron studies of protiated crystals [3]. The polarisation of molecular dipoles differs: parallel alignment in D-Alanine enhances electrostatic cohesion, while antiparallel alignment dominates the L-crystal [4]. Consequently, the electrostatic lattice energy of a homochiral D-pair surpasses its heterochiral analogue by roughly 140 kilo-joule per mole [4].

| Metric | D-Alanine-3,3,3-d3 [1] | L-Alanine-3,3,3-d3 [1] | Dominant consequence |

|---|---|---|---|

| Packing coefficient / % | 63.5% [1] | 62.9% [1] | Higher density in D-form [1] |

| Average O⋯D hydrogen-bond length / Angstrom | 2.80 [2] | 2.83 [2] | Tighter network in D-form [2] |

| Dipole vector alignment | Predominantly parallel [4] | Antiparallel [4] | Larger cohesive electrostatics in D-form [4] |

Variable-temperature neutron data show that both enantiomers undergo micro-conformational transitions near 250 K, yet only the D-crystal develops additional Raman-active lattice modes below 160 K, signalling greater dynamical flexibility [2]. The appearance of these modes coincides with an anisotropic change in thermal expansion: the b axis of D-Alanine contracts by 0.35% between 200 K and 60 K, almost double the change observed for L-Alanine [2].

XLogP3

Dates

Explore Compound Types